An In-Depth Technical Guide to the Structure and Conformation of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
An In-Depth Technical Guide to the Structure and Conformation of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The 2-azabicyclo[2.2.1]heptane framework, a conformationally rigid bioisostere of piperidine and pyrrolidine, has emerged as a cornerstone in contemporary medicinal chemistry. Its fixed three-dimensional geometry provides an exceptional platform for the precise spatial orientation of pharmacophoric elements, thereby enhancing binding affinity and selectivity for a diverse range of biological targets. The strategic introduction of geminal difluoro groups, particularly at the C6 position, further modulates the physicochemical properties of this scaffold, influencing its pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the structure and conformational analysis of 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a key building block for the development of novel therapeutics. We will delve into its synthesis, spectroscopic characterization, and the stereoelectronic implications of the gem-difluoro moiety on its molecular architecture.
Molecular Structure and Physicochemical Properties
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride presents a unique combination of a rigid bicyclic amine core and the electron-withdrawing nature of two fluorine atoms. This substitution significantly impacts the molecule's fundamental properties.
Structural Elucidation
The core structure consists of a bicyclo[2.2.1]heptane cage, where one of the methylene bridges is replaced by a nitrogen atom at the 2-position. The geminal difluoro group is situated at the 6-position. The hydrochloride salt form ensures aqueous solubility and stability.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source/Method |
| Molecular Formula | C₆H₁₀ClF₂N | Calculated |
| Molecular Weight | 169.60 g/mol | Calculated |
| CAS Number | 2055840-65-6 | Amadis Chemical[1] |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| pKa (predicted) | ~7.5 - 8.5 | Inferred from studies on related gem-difluorinated bicyclic amines, which show a decrease in pKa compared to their non-fluorinated analogs.[2][3] |
| LogP (predicted) | 1.0 - 2.0 | Influenced by the lipophilicity of the bicyclic core and the polar contribution of the amine hydrochloride and fluorine atoms.[2][3] |
The Influence of Gem-Difluorination
The introduction of the C-F bond, the strongest single bond in organic chemistry, imparts significant changes to the molecule. The high electronegativity of fluorine leads to a polarized C-F bond, creating a localized dipole moment. In the case of the gem-difluoro group, these dipoles can influence the overall molecular dipole and electrostatic potential.
From a medicinal chemistry perspective, this fluorination can:
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Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often blocking potential sites of metabolic attack.
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Modulate Acidity: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the secondary amine, making it less basic than its non-fluorinated counterpart.[2][3] This can be crucial for optimizing drug absorption and distribution.
-
Alter Lipophilicity: The effect of fluorination on lipophilicity (LogP) is complex and can either increase or decrease it depending on the molecular context.[2][3]
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Introduce Novel Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
The synthesis of this key building block is a multi-step process that requires careful control of stereochemistry and functional group transformations. The general strategy involves the construction of the 2-azabicyclo[2.2.1]heptane core, followed by the introduction of the gem-difluoro group and final deprotection and salt formation.
Synthetic Workflow Overview
Caption: General synthetic workflow for 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the synthesis of related 2-azabicyclo[2.2.1]heptane derivatives.[4][5]
Protocol 1: Synthesis of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane (Key Ketone Intermediate)
This protocol outlines a potential route to the key ketone intermediate, starting from a Diels-Alder adduct.
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Step 1: Diels-Alder Reaction. A solution of freshly cracked cyclopentadiene and an appropriate N-protected imine dienophile (e.g., generated in situ from an amine and an aldehyde) is reacted to form the 2-azabicyclo[2.2.1]hept-5-ene core.
-
Step 2: Protection of the Amine. The secondary amine of the Diels-Alder adduct is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a suitable base like triethylamine in a solvent such as dichloromethane.
-
Step 3: Oxidation of the Alkene. The double bond of the Boc-protected 2-azabicyclo[2.2.1]hept-5-ene is oxidized to a diol using a reagent like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Step 4: Oxidative Cleavage. The resulting diol is subjected to oxidative cleavage using a reagent such as sodium periodate to yield the corresponding dialdehyde.
-
Step 5: Intramolecular Cyclization. The dialdehyde undergoes an intramolecular cyclization, which upon workup and purification, yields the desired 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane. Alternatively, oxidation of a corresponding alcohol precursor at the C6 position can be achieved using oxidizing agents like potassium permanganate or Swern oxidation.[2]
Protocol 2: Deoxofluorination of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane
This step introduces the gem-difluoro group.
-
Reaction Setup: To a solution of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane in a dry, inert solvent such as dichloromethane at 0 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS analysis.
-
Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane.
Protocol 3: Deprotection and Hydrochloride Salt Formation
This is the final step to obtain the target compound.
-
Deprotection: Dissolve the purified 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane in a suitable solvent such as dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl.
-
Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum to yield 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride as a stable solid.[6]
Conformational Analysis: A Rigid Scaffold with Subtle Flex
The bicyclo[2.2.1]heptane system is inherently rigid due to its bridged structure. This conformational constraint is a key feature that makes it an attractive scaffold in drug design.
The Bicyclo[2.2.1]heptane Cage
The parent norbornane (bicyclo[2.2.1]heptane) exists in a strained, boat-like conformation. The introduction of the nitrogen atom at the 2-position does not significantly alter this fundamental rigidity. The C1-N2-C3 angle will be slightly different from the corresponding C-C-C angle in norbornane, but the overall cage-like structure is maintained.
Impact of the Gem-Difluoro Group on Conformation
While no specific X-ray crystal structure for 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is publicly available, computational studies and data from related fluorinated bicyclic systems provide valuable insights.
-
Minimal Perturbation of the Bicyclic Core: The replacement of two hydrogen atoms with two fluorine atoms at the C6 position is not expected to cause a major distortion of the bicyclic framework. The C-F bond length is only slightly longer than a C-H bond, and the van der Waals radius of fluorine is similar to that of hydrogen.
-
Stereoelectronic Effects: The primary influence of the gem-difluoro group on conformation is likely to be electronic rather than steric. The strong C-F bond dipoles will alter the electrostatic potential surface of the molecule. This can influence intramolecular non-covalent interactions and the preferred orientation of substituents. Computational modeling is a powerful tool to explore these subtle effects.
Predicted Conformational Features
Based on the known structure of the 2-azabicyclo[2.2.1]heptane scaffold and the principles of conformational analysis, the following features are predicted for 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride:
-
Locked Conformation: The molecule will exist predominantly in a single, rigid conformation. Ring flipping or other major conformational changes are energetically prohibitive.
-
Pyramidal Nitrogen: The nitrogen atom will maintain a pyramidal geometry. The energy barrier to nitrogen inversion in the parent 2-methyl-2-azabicyclo[2.2.1]heptane has been experimentally determined, and while the gem-difluoro group will influence this barrier, rapid inversion at room temperature is expected.[1]
-
Proton Environment: The rigid structure will result in distinct chemical environments for the exo and endo protons, which can be readily distinguished by ¹H NMR spectroscopy.
Spectroscopic Evidence for Conformation
While a definitive crystal structure is the gold standard, advanced NMR techniques can provide strong evidence for the three-dimensional structure in solution.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can provide information about the geometry of the bicyclic system.
-
¹⁹F NMR Spectroscopy: The fluorine nucleus is an excellent NMR probe. The chemical shifts and coupling constants of the fluorine atoms can provide valuable structural information. The geminal ¹⁹F-¹⁹F coupling constant will be a characteristic feature of the molecule.[1][7]
-
2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining spatial proximity between nuclei.[8][9][10] Correlations observed in a NOESY or ROESY spectrum between protons that are not directly bonded provide direct evidence of their close proximity in 3D space, which can be used to confirm the overall conformation of the molecule.
Table 2: Expected Spectroscopic Data for Conformational Analysis
| Spectroscopic Technique | Expected Information |
| ¹H NMR | Distinct signals for exo and endo protons. Characteristic coupling constants reflecting the rigid bicyclic geometry. |
| ¹³C NMR | Number of signals corresponding to the number of unique carbon atoms. Chemical shifts influenced by the fluorine and nitrogen atoms. |
| ¹⁹F NMR | A single signal (or a complex multiplet due to coupling with protons) for the two equivalent fluorine atoms. |
| COSY | Correlation between J-coupled protons, confirming the connectivity of the carbon skeleton. |
| HSQC/HMQC | Correlation between protons and their directly attached carbons, aiding in the assignment of ¹H and ¹³C signals. |
| HMBC | Correlation between protons and carbons that are 2-3 bonds away, further confirming the molecular structure. |
| NOESY/ROESY | Through-space correlations between protons, providing definitive evidence of their spatial arrangement and confirming the rigid conformation. |
Logical Framework for Conformational Assignment
The following diagram illustrates the logical process for confirming the conformation of 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.
Caption: Logical workflow for the conformational assignment of 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.
Conclusion and Future Perspectives
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a valuable building block in drug discovery, offering a conformationally rigid scaffold with tunable physicochemical properties. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The inherent rigidity of the bicyclic core is the defining conformational feature, which can be further understood and confirmed through a combination of advanced NMR spectroscopy and computational modeling. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, a thorough understanding of the structure and conformation of such privileged scaffolds is paramount for the rational design of next-generation therapeutics. Future work should focus on obtaining high-resolution X-ray crystal structures of this and related derivatives to provide definitive experimental validation of their solid-state conformations, which will further aid in computational and solution-phase structural studies.
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